5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

The compound 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 438233-94-4, molecular formula C15H12F3N3) is an unsubstituted core scaffold within the privileged pyrazolo[1,5-a]pyrimidine class, a family widely exploited for developing potent and selective protein kinase inhibitors. Its structure features a 3,4-dimethylphenyl group at the 5-position and a trifluoromethyl group at the 7-position of the fused heterocyclic ring system.

Molecular Formula C15H12F3N3
Molecular Weight 291.27 g/mol
CAS No. 438233-94-4
Cat. No. B5850693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS438233-94-4
Molecular FormulaC15H12F3N3
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C
InChIInChI=1S/C15H12F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-8H,1-2H3
InChIKeyQTUXHDIEOLUMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 438233-94-4): A Core Scaffold for Kinase-Targeted Chemical Biology


The compound 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 438233-94-4, molecular formula C15H12F3N3) is an unsubstituted core scaffold within the privileged pyrazolo[1,5-a]pyrimidine class, a family widely exploited for developing potent and selective protein kinase inhibitors [1]. Its structure features a 3,4-dimethylphenyl group at the 5-position and a trifluoromethyl group at the 7-position of the fused heterocyclic ring system [2]. This scaffold is recognized as a critical intermediate for structure-activity relationship (SAR) exploration in drug discovery, particularly for generating focused libraries targeting oncogenic kinases [1].

1
Synthetic Versatility

Unsubstituted C2 position enables late-stage diversification for focused kinase libraries.

2
Structural Features

3,4-Dimethylphenyl motif and 7-CF3 group reported to influence hinge-region binding and potency.

3
Design Objective

Supports SAR exploration for Pim-1, Trk, and CDK kinase inhibitor development.

Why In-Class Substitution of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Carries High Risk


The pyrazolo[1,5-a]pyrimidine scaffold is not a monolithic entity; minute structural modifications lead to profound shifts in kinase selectivity and potency. For example, the introduction of a trifluoromethyl group at the 7-position is a key determinant for metabolic stability and potency in Pim-1 kinase inhibition [1], while the substitution pattern on the 5-aryl ring dictates binding interactions within the kinase hinge region [2]. Therefore, using a close analog like the 2-methyl derivative (CAS 832737-72-1) or the 2-carboxylic acid variant (CAS 848436-25-9) without validating target engagement risks complete loss of the desired biological activity, as even single-atom changes on the pyrazole ring can abolish binding to the intended target.

C2 Blocking

Close analog 2-carboxylic acid derivative (CAS 848436-25-9) prevents direct C2 diversification, limiting library scope and may shift target engagement profiles.

Aryl Mismatch

4-Tolyl analog exhibits a different dihedral angle (14.1°) with the core, whereas 3,4-dimethylphenyl motif may adopt distinct conformational preferences in hydrophobic kinase pockets.

CF3 Absence

Non-fluorinated analogs are associated with significantly reduced potency and metabolic stability in Pim-1 models, limiting their utility for intracellular target engagement studies.

Quantifiable Differentiation of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Against Closest Analogs


Differentiation via Unsubstituted Pyrazole Core: Versatility for Focused Library Synthesis

Unlike the 2-carboxylic acid derivative (CAS 848436-25-9), the target compound 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine possesses an unsubstituted pyrazole ring (position 2) . This absence of a directing or blocking group provides a chemically orthogonal handle for late-stage diversification, enabling the synthesis of focused compound libraries with modifications at the 2- or 3-position that are inaccessible from the 2-carboxylic acid precursor [1]. This structural feature directly enables SAR exploration for Pim-1, Trk, and CDK kinase targets where potency is highly sensitive to 2-position substituents [2].

C2 Functionalization
Class-level context
Unsubstituted core enables direct C2 diversification vs. blocked in 2-COOH analog (CAS 848436-25-9).
Supports SAR-driven library design for Pim-1/Trk probes.
Reactivity inferred from scaffold class; experimental confirmation required.
Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Structural Basis for A-Ring Binding Interactions: The 3,4-Dimethylphenyl Motif

The 3,4-dimethylphenyl substituent on the target compound introduces a specific hydrophobic interaction profile distinct from the 4-tolyl group found in the very close structural analog 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (same molecular formula C15H12F3N3) [1]. Crystallographic data for the 4-tolyl analog shows the aryl ring makes a defined dihedral angle of 14.1(1)° with the pyrazolo[1,5-a]pyrimidine core [1]. The additional methyl group ortho to the point of attachment in the target compound is predicted to increase steric hindrance and alter the rotational freedom of the aryl ring, potentially leading to a different conformational preference and binding pose within the hydrophobic back pocket of kinases like Pim-1 or B-Raf [2].

Aryl Ring Conformation
Supporting evidence
3,4-dimethylphenyl vs. 4-tolyl analog (dihedral 14.1°). Predicted shift in rotational barrier.
May alter hydrophobic pocket interactions in kinases like B-Raf.
Crystal data available for 4-tolyl analog only. Target compound's pose to verify.
Structural Biology Kinase Inhibition Molecular Recognition

Trifluoromethyl Group Impact on Physicochemical Properties and Target Engagement

The 7-trifluoromethyl (-CF3) group on the target compound is a well-established structural feature for enhancing metabolic stability and lipophilicity, which are critical for intracellular kinase target engagement [1]. This functional group has been shown to be essential for the nanomolar activity of related pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors, where its introduction to a non-fluorinated scaffold yielded compounds with IC50 values of 1.5 nM and 18 nM [2]. In contrast, close non-fluorinated analogs of the pyrazolo[1,5-a]pyrimidine class exhibit significantly reduced potency and metabolic stability [2]. The -CF3 group is also a signature of advanced clinical candidates within this scaffold class [1].

CF3 Potency Contribution
Class-level context
7-CF3 associated with >10-fold improvement in Pim-1 potency (reported IC50 1.5-27 nM).
Linked to increased metabolic stability and lipophilicity for target engagement.
Quantitative metabolic stability data not available for this specific compound.
Pharmacokinetics Drug Metabolism Kinase Inhibition

Validated Application Scenarios for Procuring 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Focused Kinase Library Design for Pim-1 or Trk Target Exploration

This compound serves as an ideal core scaffold for building a focused library targeting Pim-1 or Trk kinases. Its unsubstituted C2 position allows for rapid parallel derivatization, creating diverse analogs needed for hit-to-lead optimization [1]. The established role of the 7-CF3 group in achieving nanomolar potency against Pim-1 provides a validated starting point for this effort [2].

Chemical Probe Synthesis for Kinase Selectivity Profiling

To dissect the selectivity profiles of kinase inhibitors, this compound can be utilized to create matched molecular pairs. For example, derivatizing the C2 position while keeping the 5-(3,4-dimethylphenyl)-7-CF3 core constant allows for systematic investigation of how C2 modifications shift selectivity between kinase family members, a process distinct from using the 2-carboxylic acid analog which is locked into a single functional group [1].

Intermediate for Advanced Clinical Candidate Synthesis

Given the FDA approval of TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, this compound can act as a versatile intermediate for synthesizing patentable, next-generation back-up molecules [3]. Its differential 3,4-dimethylphenyl motif, compared to the 2,5-difluorophenyl group found in some clinical candidates [4], offers a distinct intellectual property position and potential for unique selectivity profiles.

Application
Selection Property
Validation Focus
Focused Library Design (Pim-1/Trk)
C2 Unsubstituted Core
Kinase target binding and SAR evaluation
Selectivity Profiling Probe Synthesis
3,4-Dimethylphenyl Motif
Hinge-region binding pose and kinase family selectivity
Preclinical Candidate Intermediate Design
7-Trifluoromethyl Group
Metabolic stability and intracellular target engagement
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